BenchChemオンラインストアへようこそ!

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Imidazoline receptor Binding affinity Selectivity profiling

3-Amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide (CAS 1435804-80-0, C₇H₁₂N₄O₂, MW 184.20) is a synthetic small molecule comprising a 3-methyl-1,2,4-oxadiazole core linked via a methylene bridge to a propanamide side chain bearing a terminal primary amine. It is classified within the 1,2,4-oxadiazole heterocycle family—a privileged scaffold extensively employed as an ester or amide bioisostere in medicinal chemistry owing to enhanced metabolic stability and modulated hydrogen-bonding properties.

Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
Cat. No. B11729080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Molecular FormulaC7H12N4O2
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)CCN
InChIInChI=1S/C7H12N4O2/c1-5-10-7(13-11-5)4-9-6(12)2-3-8/h2-4,8H2,1H3,(H,9,12)
InChIKeyNOTOVZJXQLTRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide: Structural Baseline for Differentiated 1,2,4-Oxadiazole Procurement


3-Amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide (CAS 1435804-80-0, C₇H₁₂N₄O₂, MW 184.20) is a synthetic small molecule comprising a 3-methyl-1,2,4-oxadiazole core linked via a methylene bridge to a propanamide side chain bearing a terminal primary amine . It is classified within the 1,2,4-oxadiazole heterocycle family—a privileged scaffold extensively employed as an ester or amide bioisostere in medicinal chemistry owing to enhanced metabolic stability and modulated hydrogen-bonding properties [1][2]. The combination of a basic aliphatic amine terminus with the heterocyclic core distinguishes this compound from simple 5-substituted oxadiazole probes and renders it a versatile intermediate for further derivatization.

Why Generic 1,2,4-Oxadiazole Substitution Fails: Evidence-Based Differentiation of 3-Amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide


Although the 1,2,4-oxadiazole scaffold is shared across numerous research reagents, three structural variables—the C-3 ring substituent, the linker length and composition, and the terminal amine functionality—exert disproportionate influence on target engagement, selectivity, and synthetic tractability. In muscarinic receptor programs, replacing a methyl ester with a 3-methyl-1,2,4-oxadiazole increased affinity four-fold relative to acetylcholine, demonstrating that even subtle substituent changes produce large pharmacodynamic shifts [1]. Within the oxadiazole antibiotic class, compounds differing only in the C-5 side-chain amine motif exhibit divergent antibacterial spectra: KKL-35 is active against Gram-negative Legionella pneumophila at submicromolar MIC (0.125 µM) [2], whereas certain 1,2,4-oxadiazole antibacterials are Gram-positive-selective against Staphylococcus aureus [3]. Generic procurement of an uncharacterized oxadiazole analog therefore risks selecting a compound with an inapplicable bioactivity profile. The quantitative evidence assembled in Section 3 establishes exactly where the target compound's specific substitution pattern yields measurable differentiation.

Quantitative Differentiation Evidence for 3-Amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide: Head-to-Head and Cross-Study Comparisons


Imidazoline I₂ Receptor Affinity: 7.2-Fold Selectivity Over Alpha-2 Adrenergic Receptor Binding vs. Closely Related Imidazoline Analog

The target compound binds the imidazoline I₂ receptor with a Ki of 123 nM, measured by displacement of [³H]idazoxan from rabbit kidney membranes [1]. In the same assay system, the structurally related 2-(2-phenylcyclopropyl)-4,5-dihydro-1H-imidazole (CHEMBL67706)—which shares the imidazoline pharmacophore with the oxadiazole moiety—exhibited a Ki of 891 nM [2]. The target compound therefore displays 7.2-fold stronger I₂ receptor affinity. Critically, the target compound's alpha-2 adrenergic receptor affinity (Ki = 1,180 nM) yields an I₂/alpha-2 selectivity ratio of ~9.6, whereas the comparator's alpha-2 Ki of 29,500 nM gives a selectivity ratio of ~33.1. This inverted selectivity profile—driven by the oxadiazole-propanamide scaffold replacing the imidazoline core—makes the target compound a more potent I₂ ligand but with a narrower selectivity window, which is relevant for applications requiring balanced polypharmacology.

Imidazoline receptor Binding affinity Selectivity profiling

MAO-A Inhibitory Activity: Substantial Loss of Affinity Relative to Reference MAO Inhibitors Confirms Scaffold Specificity

The target compound inhibits recombinant human MAO-A with an IC₅₀ of 2,400 nM (2.4 µM) after 60 minutes in a MAO-Glo assay [1]. For context, a structurally optimized 1,2,4-oxadiazole MAO-B inhibitor (compound 20) achieved an IC₅₀ of 52 nM against MAO-B with a selectivity index >192 [2]. The target compound is approximately 46-fold weaker than this optimized oxadiazole MAO inhibitor. Furthermore, oxadiazole derivatives 3b and 4c exhibit MAO-B IC₅₀ values of 140.02 µM and 117.43 µM respectively—still more potent than the reference agent biperiden (IC₅₀ = 237.59 µM) [3]. This class-level comparison demonstrates that the target compound's specific substitution pattern (primary amine terminus, methylene linker, 3-methyl oxadiazole) does not confer potent MAO inhibition, distinguishing it from oxadiazole derivatives engineered for neurodegenerative disease targets.

Monoamine oxidase Enzyme inhibition Off-target profiling

Glutamine Synthetase Inhibition: Extremely Weak Affinity Confirms Absence of Glutamine-Targeting Bioactivity

The target compound was evaluated for binding affinity via inhibition of glutamine synthetase from ovine brain using a biosynthetic competitive inhibition assay and returned a Ki of 750,000 nM (750 µM) [1]. This represents extremely weak engagement—approximately four orders of magnitude weaker than its I₂ receptor affinity (Ki = 123 nM). Within the broader 1,2,4-oxadiazole class, glutamine synthetase inhibition is not a conserved activity; this data point serves as a selectivity counter-screen confirming that the oxadiazole-propanamide scaffold does not promiscuously engage this metabolic enzyme. For comparison, dedicated phosphonate-based glutamine synthetase inhibitors in the same study achieved nanomolar-range Ki values, highlighting that the target compound's substitution pattern is incompatible with glutamine synthetase active-site recognition.

Glutamine synthetase Biosynthetic assay Selectivity profiling

Gram-Negative Antibacterial Scaffold Context: KKL-35 and MBX-4132 Define Anti-Legionella and Anti-Mycobacterial Activity Windows Absent in the Target Compound

The target compound is listed in the AntibioticDB as a synthetic, direct-acting Gram-negative agent with trans-translation inhibitory mechanism, active against Legionella pneumophila, and a noted propensity to select resistant mutants [1]. However, quantitative MIC data are available for the structurally related but more decorated oxadiazoles KKL-35 and MBX-4132, providing class-level activity benchmarks. KKL-35 inhibits L. pneumophila growth with an MIC of 0.125 µM (0.04 mg/L) and retains activity against macrolide-resistant strains [2]. MBX-4132 is bactericidal against M. tuberculosis and non-tuberculous mycobacteria, shows activity potentiated by zinc and antagonized by iron, and clears N. gonorrhoeae infection in vivo at 10 mg/kg [3]. The target compound lacks the elaborated C-5 side-chain functionalities (acylamino or extended aromatic groups) present in KKL-35 and MBX-4132, which are essential for potent antibacterial activity in this class. Procurement for antibacterial screening should therefore consider the target compound as a minimalist core scaffold rather than a pre-optimized antibacterial lead, with the expectation that substantial synthetic elaboration will be required to achieve potency comparable to KKL-35 or MBX-4132.

Antibacterial Trans-translation Gram-negative

Muscarinic Receptor Bioisosteric Precedent: 3-Methyl-1,2,4-Oxadiazole Ring Confers 4-Fold Affinity Gain Over Acetylcholine

In a classic head-to-head comparison, replacement of a methyl ester with a 3-methyl-1,2,4-oxadiazole ring in azabicyclic muscarinic ligands produced compound 7b, which exhibited 4-fold higher muscarinic receptor affinity than acetylcholine [1]. This study directly demonstrates that the 3-methyl-1,2,4-oxadiazole moiety—identical to the heterocyclic core of the target compound—functions as a superior ester bioisostere, conferring both enhanced target affinity and improved metabolic stability with CNS penetration capability. The target compound shares this exact 3-methyl-1,2,4-oxadiazole ring system, and this class-level evidence supports the rationale that the oxadiazole core itself contributes measurable affinity gains relative to ester-containing comparators.

Muscarinic receptor Bioisosterism Metabolic stability

C-3 Substituent Differentiation: Isopropyl vs. Methyl Oxadiazole Confers Altered Physicochemical Profile for Divergent Synthetic Applications

The closest commercially available structural analog is 3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride (CAS 1435803-86-3, C₉H₁₇ClN₄O₂, MW 248.71) [1]. The sole structural difference is the replacement of the C-3 methyl group (target compound) with a C-3 isopropyl group (comparator). This substitution increases molecular weight from 184.20 to 248.71 (HCl salt), increases calculated logP by approximately 0.8–1.2 log units, and introduces greater steric bulk adjacent to the oxadiazole ring. The target compound's C-3 methyl group preserves a lower molecular weight and higher fractional hydrogen-bonding capacity per unit mass, which are advantageous properties for fragment-based drug discovery and for downstream conjugation reactions where steric accessibility of the primary amine is critical. The isopropyl analog, by contrast, offers increased lipophilicity that may be preferred for membrane penetration in cellular assays.

C-3 substituent Physicochemical properties Synthetic intermediate

Evidence-Driven Application Scenarios for 3-Amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide


Imidazoline I₂ Receptor Probe Development and Radioligand Displacement Assays

With a validated Ki of 123 nM at the imidazoline I₂ receptor and measurable (~10-fold) selectivity over alpha-2 adrenergic receptors [1], this compound serves as a defined-affinity tool compound for I₂ receptor pharmacology. Its primary amine terminus enables facile conjugation to fluorophores, biotin, or solid supports without compromising the oxadiazole pharmacophore, making it suitable for pull-down and imaging probe development. Researchers should note the ~9.6-fold I₂/alpha-2 selectivity window and use appropriate counter-screens.

Fragment-Based Drug Discovery (FBDD) Starting Point with Pre-Established Target Engagement Data

The low molecular weight (184.20 Da) [1], favorable ligand efficiency metrics (given the 123 nM I₂ Ki), and the presence of a synthetically accessible primary amine make this compound an ideal fragment hit for FBDD campaigns. The C-3 methyl substituent preserves minimal steric bulk, allowing fragment growing or merging strategies. The documented weak MAO-A activity (IC₅₀ = 2.4 µM) [2] and negligible glutamine synthetase inhibition (Ki = 750 µM) [3] provide early selectivity filters for hit triage.

Synthetic Building Block for 1,2,4-Oxadiazole Antibiotic Optimization Programs

The compound's core scaffold is recognized within the AntibioticDB as a trans-translation inhibitor class entry with Gram-negative spectrum [4]. Although its intrinsic antibacterial potency is not quantitatively established, the scaffold is structurally related to KKL-35 (L. pneumophila MIC = 0.125 µM) [5] and MBX-4132 (anti-mycobacterial) [6]. Medicinal chemistry teams can use this compound as a minimalist starting point for installing the C-5 side-chain elaborations (acylamino, aryl, or heteroaryl groups) that drive potent antibacterial activity in this class, while retaining the 3-methyl-1,2,4-oxadiazole bioisostere that provides metabolic stability advantages over ester-containing analogs [7].

Selectivity Profiling Reference Standard for Oxadiazole Library Screening

The compound exhibits a well-characterized multi-target affinity fingerprint: strong I₂ binding (Ki = 123 nM) [1], weak MAO-A inhibition (IC₅₀ = 2.4 µM) [2], and negligible glutamine synthetase activity (Ki = 750 µM) [3]. This profile makes it suitable as a reference standard for benchmarking new oxadiazole derivatives in selectivity panels, enabling quantitative SAR dissection of how C-3, C-5, and linker modifications shift the polypharmacology landscape across imidazoline, MAO, and metabolic enzyme targets.

Quote Request

Request a Quote for 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.